molecular formula C9H7F3INO B3263361 N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide CAS No. 372517-97-0

N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B3263361
CAS No.: 372517-97-0
M. Wt: 329.06 g/mol
InChI Key: ZYWNQWZACIUBKN-UHFFFAOYSA-N
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Description

N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide (CAS 372517-97-0) is a chemical building block of interest in medicinal chemistry and oncology research, particularly in the study of transcription factor inhibitors. This acetamide derivative, with a molecular formula of C 9 H 7 F 3 INO and a molecular weight of 329.06 g/mol, serves as a key synthetic intermediate in the development of thieno[2,3-b]pyridine-based molecules . Its primary research value lies in its role as a precursor for potential Forkhead box M1 (FOXM1) transcription factor inhibitors . FOXM1 is a protein significantly overexpressed in most cancers and is considered a master regulator of oncogenesis, making it an attractive target for anti-cancer strategies . Research indicates that derivatives incorporating this structural motif can bind directly to the FOXM1 DNA-binding domain, potentially disrupting its transcriptional program and demonstrating anti-proliferative activity in triple-negative breast cancer cell lines such as MDA-MB-231 . The compound features both an iodine atom and a trifluoromethyl group on its phenyl ring, which are critical for molecular interactions with key amino acid residues like Arg297 in the FOXM1 protein and for optimizing the compound's electronic properties and binding affinity . Researchers are advised to store this product sealed in a dry environment, protected from light, at room temperature . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-iodo-4-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO/c1-5(15)14-8-3-2-6(4-7(8)13)9(10,11)12/h2-4H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYWNQWZACIUBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide typically involves the iodination of a trifluoromethyl-substituted phenyl acetamide precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the introduction of the iodine atom onto the aromatic ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the iodine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might introduce a carbonyl group.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its ability to modulate biological activity through interactions with specific molecular targets:

  • Anticonvulsant Activity : Research has indicated that derivatives of phenylacetamides, including those with trifluoromethyl substitutions, exhibit anticonvulsant properties. For instance, studies have evaluated their efficacy in animal models of epilepsy, demonstrating that certain derivatives can effectively reduce seizure activity .
  • Cancer Research : Compounds similar to N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide have been investigated for their potential anti-cancer effects. For example, studies on thieno[2,3-b]pyridine derivatives with phenylacetamide moieties revealed significant impacts on cancer cell proliferation .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing complex molecules. Its unique chemical structure allows it to participate in various reactions:

  • Substitution Reactions : The iodine atom in the compound makes it a good candidate for nucleophilic substitution reactions, facilitating the introduction of other functional groups .
  • Coupling Reactions : It can also be utilized in coupling reactions with other aryl halides, expanding the diversity of synthesized compounds .

Anticonvulsant Activity Study

A study published in 2015 focused on synthesizing new N-phenylacetamide derivatives to evaluate their anticonvulsant activity. The results indicated that certain derivatives exhibited significant protective effects against seizures in animal models, particularly through mechanisms involving sodium channel modulation .

CompoundED50 (mg/kg)Protective Index
This compound52.30>9.56
Phenytoin (reference drug)28.10>3.6

Cancer Cell Proliferation Inhibition

Another study investigated the impact of phenylacetamide derivatives on breast cancer cells (MDA-MB-231). The results showed that specific compounds significantly reduced FOXM1 protein levels, a marker associated with cancer progression . This highlights the potential of this compound in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide and its derivatives depends on their specific molecular targets. In general, the presence of the iodine and trifluoromethyl groups can influence the compound’s interaction with biological molecules, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (CAS 97760-98-0)

  • Structure : Trifluoromethyl at position 2, iodine at position 4 .
  • Molecular Weight : 329.06 g/mol.
  • Key Differences: The reversed substituent positions alter electronic effects on the aromatic ring.

N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide

  • Structure : Chlorine replaces iodine at position 4 .
  • Key Differences : Chlorine’s smaller size and higher electronegativity reduce polarizability compared to iodine. This substitution likely lowers molecular weight (estimated ~276.6 g/mol) and may increase solubility in polar solvents due to reduced steric bulk .

Functional Group Variations

N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide

  • Structure : Trifluoromethoxy (-OCF₃) replaces trifluoromethyl (-CF₃) at position 4 .
  • However, the electron-withdrawing effect is weaker than -CF₃, which could reduce metabolic stability in pharmaceutical applications .

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

  • Structure : Trifluoroacetyl group (-COCF₃) instead of acetamide (-NHCOCH₃) .
  • Key Differences: The trifluoroacetyl group is a stronger electron-withdrawing moiety, increasing electrophilicity of the carbonyl carbon. This enhances reactivity in nucleophilic substitution or condensation reactions, as noted in ’s synthesis of bioactive intermediates .

Halogen-Substituted Analogs

N-(3-Chloro-4-hydroxyphenyl)acetamide

  • Structure : Chlorine at position 3, hydroxyl at position 4 .
  • Key Differences : The hydroxyl group enables hydrogen bonding, improving water solubility. Chlorine’s moderate electron-withdrawing effect contrasts with iodine’s polarizability, suggesting divergent biological activity (e.g., reduced membrane permeability compared to the iodine analog) .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide I (2), CF₃ (4) 329.06 (estimated) Intermediate, potential agrochemical/pharmaceutical use
N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide I (4), CF₃ (2) 329.06 Structural isomer; steric effects may alter reactivity
N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide Cl (4), CF₃ (2) ~276.6 (estimated) Higher solubility; reduced steric hindrance
N-(2-Iodo-4-(trifluoromethoxy)phenyl)acetamide I (2), OCF₃ (4) ~345.06 (estimated) Increased polarity; weaker electron withdrawal
2,2,2-Trifluoro-N-(2-iodophenyl)acetamide COCF₃ (side chain), I (2) 317.96 Enhanced electrophilicity; bioactive intermediate

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature stabilizes negative charges, making the compound resistant to oxidative degradation. Iodine’s polarizability may facilitate halogen bonding in crystal structures or receptor interactions .
  • Synthetic Utility : Compounds like 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide are used to synthesize polyaromatic intermediates, suggesting similar applications for the target compound in coupling reactions .

Biological Activity

N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

This compound can be synthesized through various methods involving the acylation of 2-iodo-4-(trifluoromethyl)aniline with acetic anhydride or acetyl chloride. The presence of the iodine and trifluoromethyl groups significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to its structural features:

  • Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to various biological targets.
  • Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions with protein pockets, which may enhance its efficacy against specific enzymes and receptors .

Anticonvulsant Activity

Research has indicated that derivatives related to this compound exhibit anticonvulsant properties. For instance, studies on similar compounds showed significant protection in animal models during the maximal electroshock (MES) test, suggesting potential applications in epilepsy treatment .

CompoundDose (mg/kg)MES Test Result
14100Effective
15300Ineffective

Inhibition of Enzymatic Activity

This compound and its analogs have been evaluated for their inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Some studies report moderate inhibition of AChE, which is crucial for neurotransmission. The presence of electron-withdrawing groups like trifluoromethyl enhances this activity .
CompoundAChE Inhibition IC50 (μM)
149.2
1515.6

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. For example, compounds with similar structural motifs have shown selective cytotoxicity against breast cancer cells (MCF-7), indicating a potential for anticancer applications .

Case Studies

  • Anticancer Activity : A study demonstrated that a related compound exhibited GI50 values ranging from 30 to 80 nM against FLT3-ITD-positive acute myeloid leukemia cell lines, suggesting that this compound derivatives could be developed as targeted cancer therapies .
  • Neuroprotective Effects : Another study evaluated the neuroprotective potential of related compounds in models of oxidative stress, indicating that modifications to the acetamide structure could enhance protective effects against neurodegeneration .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Start with 4-(trifluoromethyl)aniline. Protect the amine by acetylation (acetic anhydride/pyridine) to form N-(4-(trifluoromethyl)phenyl)acetamide.
  • Perform iodination at the ortho position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to direct electrophilic substitution .
  • Optimize reaction conditions (temperature, solvent polarity, stoichiometry) via Design of Experiments (DoE) to maximize yield.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water). Confirm purity via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?

  • Methodology :

  • ¹H NMR : A singlet (~2.1 ppm) for the acetamide methyl group. Aromatic protons near 7.5–8.5 ppm (splitting patterns depend on substituent positions).
  • ¹⁹F NMR : A singlet (~-60 ppm) for the trifluoromethyl group .
  • IR : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₉H₇F₃INO = 357.06 g/mol). High-resolution MS for isotopic validation .

Q. How do the electronic effects of the trifluoromethyl and iodo substituents influence reactivity in subsequent reactions?

  • Methodology :

  • The trifluoromethyl group is strongly electron-withdrawing (meta-directing), while iodine is weakly electron-withdrawing but sterically bulky.
  • Use Hammett constants (σₚ for CF₃ = 0.54; σₘ for I = 0.35) to predict substituent effects on reaction rates.
  • Test reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura): The iodo group may undergo palladium-catalyzed coupling more readily than bromo/chloro analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for derivatives of this compound?

  • Methodology :

  • Compare assay conditions across studies (e.g., cell lines, solvent systems, purity thresholds). Reproduce experiments using standardized protocols.
  • Use LC-MS to verify compound stability under assay conditions (e.g., degradation in DMSO or aqueous buffers).
  • Perform structure-activity relationship (SAR) studies to isolate the effects of substituent positioning vs. electronic properties .

Q. What computational approaches predict regioselectivity in electrophilic substitution reactions involving this scaffold?

  • Methodology :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify preferred electrophilic attack sites.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to map electron density distribution.
  • Validate predictions experimentally using competitive reactions with bromine or nitration agents .

Q. How can halogen bonding between the iodo substituent and biological targets be experimentally validated?

  • Methodology :

  • Use X-ray crystallography to visualize halogen-bonding interactions in co-crystals with protein targets (e.g., kinases).
  • Compare binding affinities of iodo vs. non-halogenated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Conduct NMR titration experiments to monitor chemical shift perturbations upon target binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide
Reactant of Route 2
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N-(2-Iodo-4-(trifluoromethyl)phenyl)acetamide

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